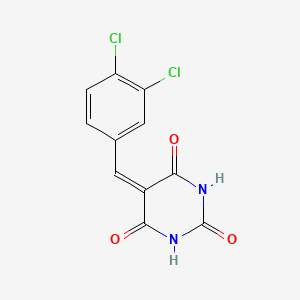![molecular formula C12H12OS B15161653 2-Methyl-5-[(phenylsulfanyl)methyl]furan CAS No. 143249-04-1](/img/structure/B15161653.png)
2-Methyl-5-[(phenylsulfanyl)methyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(phenylsulfanyl)methyl]furan is an organic compound with the molecular formula C12H12OS It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 2-position and a phenylsulfanyl methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]furan typically involves the reaction of 2-methylfuran with a phenylsulfanyl methylating agent. One common method is the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[(phenylsulfanyl)methyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(phenylsulfanyl)methyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]furan involves its interaction with molecular targets through its furan and phenylsulfanyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-[(methylsulfanyl)methyl]furan: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
2-Methyl-5-[(phenylsulfanyl)methyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-Methyl-5-[(phenylsulfanyl)methyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-Methyl-5-[(phenylsulfanyl)methyl]furan is unique due to the presence of both a furan ring and a phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143249-04-1 |
|---|---|
Molekularformel |
C12H12OS |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
2-methyl-5-(phenylsulfanylmethyl)furan |
InChI |
InChI=1S/C12H12OS/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
RSSOSZNGNROGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


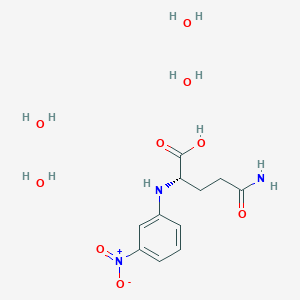


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
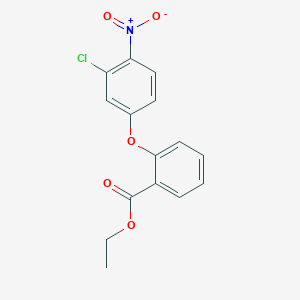
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

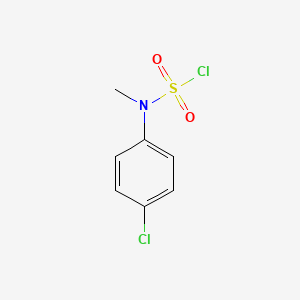
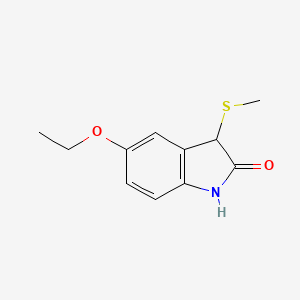
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
